Cas no 13877-16-2 (Iron(II) Tetrafluoroborate Hexahydrate)

13877-16-2 structure

商品名:Iron(II) Tetrafluoroborate Hexahydrate

CAS番号:13877-16-2

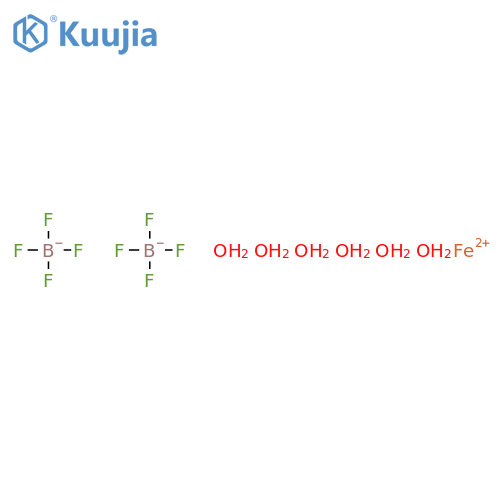

MF:B2F8FeH12O6

メガワット:337.545910835266

MDL:MFCD00192235

CID:119992

PubChem ID:24865034

Iron(II) Tetrafluoroborate Hexahydrate 化学的及び物理的性質

名前と識別子

-

- Borate(1-),tetrafluoro-, iron(2+) (2:1), hexahydrate (9CI)

- iron(2+),ditetrafluoroborate,hexahydrate

- Iron(Ⅱ) tetrafluoroborate hexahydrate

- CTK8G9005

- Iron(II) tetrafluoroborate hexahydrate

- Iron(II)tetrafluoroborate6H2O

- IRON(II) TETRAFLUOROBORATE, HYDRATE

- ferrous tetrafluoroborate hexahydrate

- Iron bis(tetrafluoroborate) hexahydrate

- Iron(II)tetrafluoroboratehexahydrate97%

- Iron(II) tetrafluoroborate hexahydrate 97%

- 13877-16-2

- iron(II)bis(tetrafluoroborate)hexahydrate

- lambda2-iron(2+) ion bis(tetrafluoroboranuide) hexahydrate

- Iron(II) tetrafluoroborate, hexahydrate

- Iron(II)tetrafluoroboratehexahydrate

- NKQGOEGCKHXNEP-UHFFFAOYSA-N

- Iron(2+) tetrafluoroborate--water (1/2/6)

- iron bis(tetrafluoroborate)hexahydrate

- MFCD00192235

- GS-3656

- iron(2+);ditetrafluoroborate;hexahydrate

- Iron(II) tetrafluoroborate hexahydrate, 97%

- iron(II) bis(tetrafluoroborate) hexahydrate

- iron(II) bis(tetrafluoroborate)hexahydrate

- iron(ii)tetrafluoroborate hexahydrate

- E74403

- AKOS025310248

- DTXSID80578075

- ?(2)-IRON(2+) HEXAHYDRATE DITETRAFLUOROBORATE

- Iron(II) Tetrafluoroborate Hexahydrate

-

- MDL: MFCD00192235

- インチ: InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;

- InChIKey: NKQGOEGCKHXNEP-UHFFFAOYSA-N

- ほほえんだ: O.O.O.O.O.O.[Fe+2].F[B-](F)(F)F.F[B-](F)(F)F

計算された属性

- せいみつぶんしりょう: 338.00400

- どういたいしつりょう: 338.004159g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 16

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 9

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 6Ų

じっけんとくせい

- 色と性状: 使用できません

- PSA: 55.38000

- LogP: 2.21170

- ようかいせい: 使用できません

Iron(II) Tetrafluoroborate Hexahydrate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302 + H312 + H332-H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3260 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-34

- セキュリティの説明: S26; S27; S36/37/39; S45

-

危険物標識:

- 危険レベル:8

- リスク用語:R20/21/22; R34

- 包装等級:III

- 包装グループ:III

- 包装カテゴリ:III

Iron(II) Tetrafluoroborate Hexahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I749013-500mg |

Iron(II) Tetrafluoroborate Hexahydrate |

13877-16-2 | 500mg |

$ 80.00 | 2022-06-04 | ||

| Ambeed | A775119-5g |

Iron(II) tetrafluoroborate hexahydrate |

13877-16-2 | 95% | 5g |

$18.0 | 2025-02-19 | |

| Ambeed | A775119-25g |

Iron(II) tetrafluoroborate hexahydrate |

13877-16-2 | 95% | 25g |

$61.0 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I30540-100g |

Borate(1-),tetrafluoro-, iron(2+) (2:1), hexahydrate (9CI) |

13877-16-2 | 100g |

¥1188.0 | 2021-09-09 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 401668-50G |

Iron(II) Tetrafluoroborate Hexahydrate |

13877-16-2 | 50g |

¥1538.25 | 2023-12-07 | ||

| abcr | AB360104-100 g |

Iron(II) tetrafluoroborate hexahydrate, 97%; . |

13877-16-2 | 97% | 100g |

€447.50 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 475783-10G |

Iron(II) tetrafluoroborate hexahydrate, 97% |

13877-16-2 | 97% | 10G |

¥ 559 | 2022-04-26 | |

| abcr | AB360104-5 g |

Iron(II) tetrafluoroborate hexahydrate, 97%; . |

13877-16-2 | 97% | 5g |

€105.60 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167155-50g |

Iron(II) Tetrafluoroborate Hexahydrate |

13877-16-2 | 97% | 50g |

¥1750.90 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | A01475783-10g |

Iron(II) Tetrafluoroborate Hexahydrate |

13877-16-2 | 97% | 10g |

¥559 | 2023-11-24 |

Iron(II) Tetrafluoroborate Hexahydrate 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

13877-16-2 (Iron(II) Tetrafluoroborate Hexahydrate) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬